molecular formula C29H46O4 B1252136 Nanjiol C

Nanjiol C

Cat. No.: B1252136
M. Wt: 458.7 g/mol
InChI Key: WDDRMCUVHMBDRI-QLMDCSLCSA-N
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Description

Nanjiol C is a marine-derived steroid compound isolated from soft corals, notably within the Dendronephthya genus in the East China Sea . Nanjiol B (C₃₁H₄₈O₆) is characterized as a steroid with a cholestane skeleton modified by hydroxyl and ketone groups . This compound likely shares a similar biosynthetic origin, featuring oxidative modifications that influence its bioactivity. Marine steroids from corals are renowned for their anti-inflammatory, antimicrobial, and cytotoxic properties, positioning this compound as a compound of interest in drug discovery .

Properties

Molecular Formula

C29H46O4

Molecular Weight

458.7 g/mol

IUPAC Name

[(8S,9S,10R,13S,14S,16S,17R)-17-[(2S)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-16-yl] acetate

InChI

InChI=1S/C29H46O4/c1-18(2)8-7-13-29(6,32)26-25(33-19(3)30)17-24-22-10-9-20-16-21(31)11-14-27(20,4)23(22)12-15-28(24,26)5/h16,18,22-26,32H,7-15,17H2,1-6H3/t22-,23+,24+,25+,26+,27+,28+,29+/m1/s1

InChI Key

WDDRMCUVHMBDRI-QLMDCSLCSA-N

Isomeric SMILES

CC(C)CCC[C@@](C)([C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C)O

Canonical SMILES

CC(C)CCCC(C)(C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C)O

Synonyms

nanjiol C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Source Comparison
Compound Source Molecular Formula Key Functional Groups Bioactivity
Nanjiol B Dendronephthya sp. (East China Sea) C₃₁H₄₈O₆ Hydroxyl, ketone Weak anti-Vibrio activity
Nanjiol A Dendronephthya sp. (East China Sea) Not specified Epoxide, hydroxyl Weak anti-Vibrio activity
Lobophysterol E Lobophytum pauciflorum (South China Sea) Not specified Hydroxyl, double bonds Anti-inflammatory
Dendronecholone C Dendronephthya sp. (East China Sea) Not specified Ketone, hydroxyl Moderate anti-Vibrio activity
Hippuristerone A Isis hippuris (Taiwan) C₂₇H₃₈O₄ 17,20-epoxide Cytotoxic

Structural Insights :

  • Nanjiol vs. Lobophysterols : Nanjiol compounds lack the conjugated double-bond systems observed in lobophysterols, which may reduce anti-inflammatory potency but enhance stability .
  • Nanjiol vs. Dendronecholones : Dendronecholones feature additional ketone groups at C-3 and C-22, correlating with stronger anti-Vibrio activity compared to Nanjiol A/B .
  • Nanjiol vs. Hippuristerones : The 17,20-epoxide group in hippuristerones contributes to cytotoxicity, a feature absent in Nanjiols, which prioritize antimicrobial effects .

Functional Analogues

Table 2: Pharmacological and Clinical Comparisons
Compound Target Pathway Efficacy (IC₅₀/EC₅₀) Clinical Relevance
Nanjiol B Bacterial membrane disruption >50 µM (weak) Potential topical antimicrobial
Lobophysterol F COX-2 inhibition 10 µM Anti-inflammatory drug lead
Alcyosterone Leishmania donovani inhibition >100 µM Limited antiparasitic utility
Pinnisterol E Synthetic 9,11-secosteroid N/A Model for pharmacokinetic studies

Functional Insights :

  • Anti-Vibrio Activity : Nanjiols A/B exhibit weaker activity compared to dendronecholones, suggesting that C-3/C-22 ketone modifications are critical for potency .
  • Anti-inflammatory Potential: Lobophysterols outperform Nanjiols due to their ability to inhibit COX-2, a key enzyme in inflammation .
  • Synthetic Adaptability : Synthetic 9,11-secosteroids (e.g., pinnisterol E) demonstrate improved bioavailability over natural Nanjiols, highlighting opportunities for structural optimization .

Q & A

Q. What experimental parameters are critical for synthesizing Nanjiol C with high reproducibility?

Methodological Answer:

  • Design : Use a factorial design to test variables (e.g., temperature, solvent polarity, catalyst concentration) and their interactions. Include control batches to assess batch-to-batch variability .
  • Characterization : Integrate spectroscopic methods (NMR, FT-IR) and chromatographic techniques (HPLC) to verify structural integrity and purity. Document retention times and spectral peaks in a reference table for cross-validation .
  • Safety : Follow OSHA-compliant protocols for handling reactive intermediates, including fume hood use and waste disposal guidelines .

Q. How can researchers validate the purity of this compound in heterogeneous reaction mixtures?

Methodological Answer:

  • Analytical Workflow : Combine differential scanning calorimetry (DSC) to assess crystallinity and mass spectrometry (MS) to detect impurities. Calibrate instruments using certified reference materials (CRMs) .
  • Data Interpretation : Compare impurity profiles against baseline noise thresholds. Use statistical tools (e.g., Grubbs’ test) to identify outliers in triplicate measurements .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:

  • Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols) from conflicting studies. Highlight variables like solvent choice (DMSO vs. aqueous buffers) that may alter compound solubility and bioactivity .
  • Principal Contradiction Analysis : Identify the dominant variable influencing discrepancies (e.g., oxidation during storage) and design controlled experiments to isolate its effect .
  • Validation : Replicate key studies under standardized conditions and publish raw datasets with metadata (e.g., storage duration, temperature) to enable cross-study harmonization .

Q. How can computational modeling optimize this compound’s reaction pathways for scalability in academic labs?

Methodological Answer:

  • In Silico Design : Use density functional theory (DFT) to model transition states and identify rate-limiting steps. Validate predictions with kinetic isotope effect (KIE) studies .
  • Scale-Up Criteria : Develop a decision matrix balancing yield, energy efficiency, and safety risks. For example, prioritize low-temperature pathways if thermal degradation exceeds 5% .

Q. What statistical frameworks are suitable for analyzing dose-response nonlinearities in this compound’s pharmacological profiles?

Methodological Answer:

  • Model Selection : Test Hill slope vs. logistic regression models using Akaike Information Criterion (AIC). Include confidence intervals for EC50 values in dose-response curves .
  • Outlier Management : Apply robust regression (e.g., Huber loss) to minimize the impact of anomalous data points in high-throughput screening .

Methodological Tables

Q. Table 1: Key Analytical Techniques for this compound Characterization

TechniquePurposeCritical ParametersReference
HPLC-UVPurity assessmentColumn type, mobile phase pH
NMR (¹H/¹³C)Structural elucidationSolvent suppression, shimming
DSCThermal stabilityHeating rate, nitrogen purge

Q. Table 2: Common Contradictions in this compound Research and Mitigation Strategies

Contradiction TypeLikely CauseResolution ApproachReference
Variable bioactivitySolvent-induced aggregationUse dynamic light scattering
Inconsistent synthetic yieldsCatalyst deactivationPre-activate catalysts in situ

Guidelines for Data Reporting

  • Reproducibility : Adhere to the CRediT taxonomy for author contributions and disclose raw data in repositories like Zenodo .
  • Ethical Compliance : For in vivo studies, include IACUC approval numbers and housing conditions in the methods section .

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